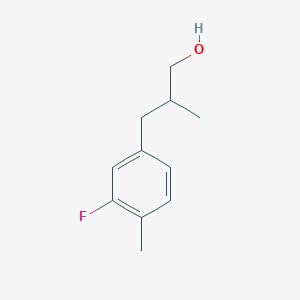

3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol

Description

Properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-8(7-13)5-10-4-3-9(2)11(12)6-10/h3-4,6,8,13H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUTJDYTCSFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction of the resulting intermediate. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)-2-methylpropanal or 3-(3-Fluoro-4-methylphenyl)-2-methylpropanone.

Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)-2-methylpropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Producing ketones or carboxylic acids.

- Reduction : Yielding alcohols.

- Substitution Reactions : Resulting in various substituted aromatic compounds.

Pharmacological Potential

Research has indicated that 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol exhibits potential biological activity. It has been studied for its interactions with enzymes and various biological targets, which could lead to therapeutic applications. Key areas of interest include:

- Anti-inflammatory Effects : Investigated for its role in reducing inflammation.

- Analgesic Properties : Explored for pain relief applications.

Medicinal Chemistry

Drug Development

Due to its ability to modulate biological activity, this compound is a candidate for drug development targeting specific receptors or enzymes. Interaction studies involving this compound typically utilize techniques such as:

- Molecular Docking : To predict binding interactions with target proteins.

- Surface Plasmon Resonance : To measure binding affinities.

- Spectroscopic Methods : To elucidate interaction mechanisms with biological molecules.

Case Study 1: Interaction Studies

In a study examining the interactions of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol with various biological targets, researchers found that the compound could effectively bind to specific receptors involved in pain and inflammation pathways. The study employed molecular docking simulations that indicated high binding affinity, suggesting its potential as a therapeutic agent.

Case Study 2: Synthesis Pathways

The synthesis of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol typically involves nucleophilic substitution reactions. For instance, starting from 3-fluoro-4-methylbenzyl chloride and reacting it with 2-amino-2-methylpropan-1-ol under basic conditions leads to the formation of the desired alcohol. This method illustrates the compound's versatility in synthetic organic chemistry.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Useful in oxidation, reduction, and substitution |

| Biological Activity | Potential anti-inflammatory and analgesic properties | Modulates interactions with enzymes |

| Medicinal Chemistry | Candidate for drug development targeting specific receptors | High binding affinity observed in docking studies |

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Overview

3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is a secondary alcohol featuring a 3-fluoro-4-methylphenyl substituent attached to a 2-methylpropan-1-ol backbone. The compound’s structure combines steric hindrance (from the branched methyl group) with electronic modulation via the fluorine atom and para-methyl group on the aromatic ring.

Physical Properties

No direct data (e.g., melting point, boiling point) are provided for the target compound. However, structurally similar alcohols in the evidence exhibit:

- Liquid state at room temperature (e.g., SI-29 in : bp 108–110°C @ 1 mbar) .

- Characteristic NMR signals : Aromatic protons near δ 6.8–7.2 ppm and alcohol proton at δ 1.5–2.0 ppm, as seen in analogs like 3-(4-chlorophenyl)-2-methylpropan-1-ol () .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The 3-fluoro-4-methylphenyl group in the target compound introduces steric and electronic effects distinct from para-substituted analogs (e.g., 11e’s 4-fluorophenoxy group). The meta-fluoro orientation may reduce electron-withdrawing effects compared to para-substitution, influencing solubility and reactivity . Biological Activity: Phenolic ethers like 11e exhibit antimicrobial activity (MIC 16 µg/mL for S. aureus), while tert-butyl derivatives () are used in fragrances due to their stability and volatility . The target compound’s bioactivity remains unstudied but could be hypothesized based on substituent trends .

Synthetic Efficiency :

- Yields : The Mn-catalyzed synthesis of 13b (66% yield) contrasts with higher yields (>90%) for silyl-protected alcohols in . The target compound’s synthesis via alkylation may require optimization to achieve comparable efficiency.

- Enantiomeric Control : Chiral analogs like 11e (98% ee) highlight the importance of stereochemistry in biological applications, though the target compound’s stereochemical profile is unspecified .

Physical Properties :

- State and Volatility : Most 2-methylpropan-1-ol derivatives are liquids (e.g., SI-29 , 13b ), whereas bulkier tert-butyl derivatives () are solids .

- Spectroscopic Signatures : Aromatic protons in the target compound are expected near δ 7.0 ppm, similar to 13b (δ 7.2–7.4 ppm) , while allylic alcohols (SI-31) show distinct alkene signals .

Biological Activity

3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The presence of a fluorine atom and a hydroxyl group enhances its interaction with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol can be represented as follows:

- Molecular Formula : CHF

- Molecular Weight : Approximately 196.25 g/mol

- Key Functional Groups :

- Hydroxyl group (-OH)

- Fluorinated aromatic ring

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their function and stability.

Biological Activities

Research indicates that 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol exhibits several biological activities, including:

- Antibacterial Activity : Preliminary studies suggest that this compound may have antibacterial properties, potentially inhibiting the growth of specific bacterial strains .

- Enzyme Modulation : The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric effects, which may lead to therapeutic benefits in treating various diseases .

Data Table of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antibacterial | Inhibits growth of certain bacterial strains | |

| Enzyme Inhibition | Modulates enzyme activity through binding interactions | |

| Receptor Binding | Interacts with specific receptors, potentially influencing physiological processes |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of 3-(3-Fluoro-4-methylphenyl)-2-methylpropan-1-ol against Mycobacterium strains. Results indicated a significant reduction in bacterial viability at varying concentrations, suggesting potential for development as an antibacterial agent.

Case Study 2: Enzyme Interaction Studies

In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. Molecular docking studies revealed that the fluorinated aromatic ring enhances binding affinity to active sites, supporting its role as a potential therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.